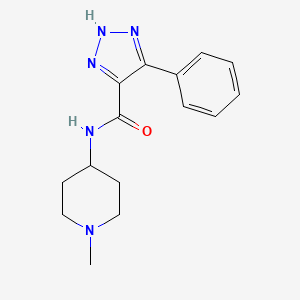![molecular formula C25H20N6 B2587393 N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902284-84-8](/img/structure/B2587393.png)
N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as IQ-1S, is a small molecule that has been studied for its potential use in scientific research. It is a member of the quinazoline family of compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Adenosine Receptor Antagonism
A study by J. Burbiel et al. (2016) on 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines revealed these compounds as potent adenosine receptor (AR) antagonists. This research developed synthetic strategies for a broad range of derivatives, including potent and selective A3AR antagonists. The study emphasized the significant difference in affinities for human and rat receptors, highlighting the importance of species-specific responses in scientific research (Burbiel et al., 2016).
Antimicrobial and Antifungal Activities
S. Y. Hassan (2013) investigated new pyrazoline and pyrazole derivatives for their antimicrobial activity. This study synthesized various compounds and tested their effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showcasing the potential of such compounds in treating bacterial and fungal infections (Hassan, 2013).
Anticancer Activities
B. N. Reddy et al. (2015) focused on synthesizing 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their structural requirements for anticancer activity. This research identified compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering insights into the potential use of these compounds as anticancer agents (Reddy et al., 2015).
Antihistaminic Agents
V. Alagarsamy et al. (2008) synthesized novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones as a new class of H(1)-antihistaminic agents. The study showed significant protection against histamine-induced bronchospasm in guinea pigs, highlighting the potential of these compounds in treating allergic reactions with minimal sedative effects compared to standard treatments (Alagarsamy et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit anti-che activity by inhibiting both ache and buche activities .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as ache and buche) and inhibit their activities, leading to changes in the physiological responses .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic system by inhibiting ache and buche activities .
Result of Action
Similar compounds have been reported to inhibit ache and buche activities, which could lead to changes in physiological responses .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6/c1-2-8-17(9-3-1)23-25-28-24(20-11-5-7-13-22(20)31(25)30-29-23)26-15-14-18-16-27-21-12-6-4-10-19(18)21/h1-13,16,27H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFDUSFALMGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

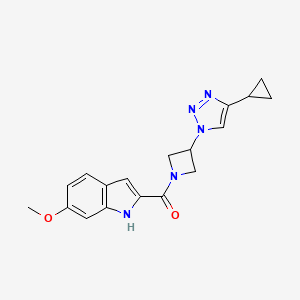
![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)
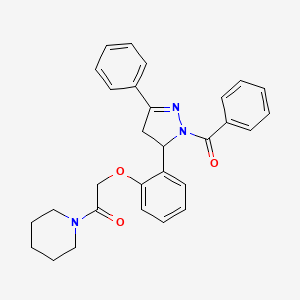
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)
![N-(4-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587317.png)
![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

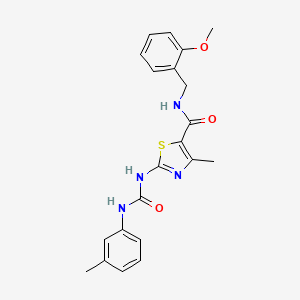
![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)
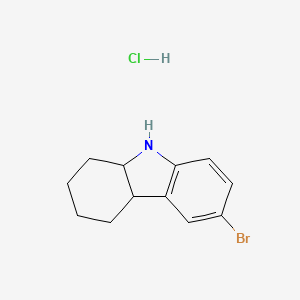
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
![2-((2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2587327.png)

